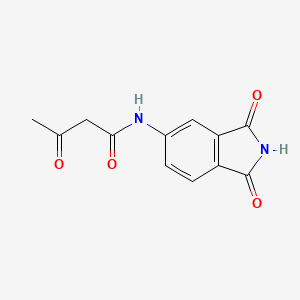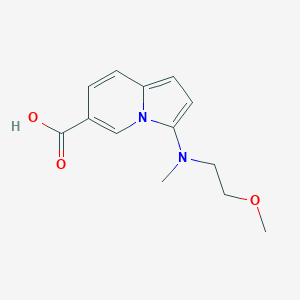
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid is a complex organic compound that belongs to the indolizine family. . This compound is characterized by the presence of a carboxylic acid group at the 6-position of the indolizine ring and a 3-substituent consisting of a 2-methoxyethyl and methylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide to form the indolizine core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling approaches has been explored to achieve efficient synthesis of indolizine derivatives .
化学反応の分析
Types of Reactions
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
. Some of its notable applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and functional dyes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
作用機序
The mechanism of action of 3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
3-((2-Methoxyethyl)(methyl)amino)indolizine-6-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indolizine derivatives: Compounds with similar indolizine core structures but different substituents, leading to varied biological and chemical properties.
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
3-[2-methoxyethyl(methyl)amino]indolizine-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-14(7-8-18-2)12-6-5-11-4-3-10(13(16)17)9-15(11)12/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
InChIキー |
KJUTYPKQHDOEBX-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)C1=CC=C2N1C=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)


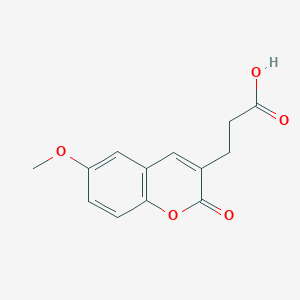

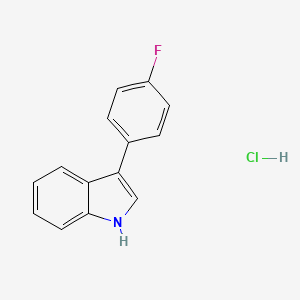

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)

![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
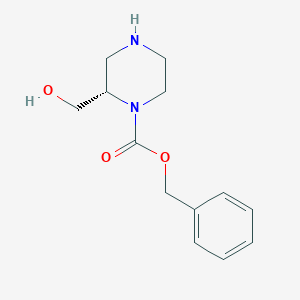
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)
